4-Chloropyrimido[5,4-d]pyrimidine 4-Chloropyrimido[5,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1260672-48-7
VCID: VC16007717
InChI: InChI=1S/C6H3ClN4/c7-6-5-4(9-3-11-6)1-8-2-10-5/h1-3H
SMILES:
Molecular Formula: C6H3ClN4
Molecular Weight: 166.57 g/mol

4-Chloropyrimido[5,4-d]pyrimidine

CAS No.: 1260672-48-7

Cat. No.: VC16007717

Molecular Formula: C6H3ClN4

Molecular Weight: 166.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chloropyrimido[5,4-d]pyrimidine - 1260672-48-7

Specification

CAS No. 1260672-48-7
Molecular Formula C6H3ClN4
Molecular Weight 166.57 g/mol
IUPAC Name 4-chloropyrimido[5,4-d]pyrimidine
Standard InChI InChI=1S/C6H3ClN4/c7-6-5-4(9-3-11-6)1-8-2-10-5/h1-3H
Standard InChI Key IMADTTGGFZWIDZ-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=NC=N1)C(=NC=N2)Cl

Introduction

Structural Characteristics and Chemical Identity

Pyrimido[5,4-d]pyrimidines belong to the class of bicyclic 6+6 heterocyclic systems, where two pyrimidine rings are fused at positions 5 and 4 . The addition of a chlorine substituent at position 4 introduces unique electronic and steric effects, influencing reactivity and biological activity.

Molecular Architecture

The core structure consists of a pyrimido[5,4-d]pyrimidine scaffold (C8_8H6_6N4_4), with a chlorine atom replacing a hydrogen at position 4. Computational studies on similar systems, such as pyrimido[5,4-d]pyrimidine-2,8-diones, reveal planar geometries and delocalized π-electron systems that enhance stability . The chlorine atom’s electronegativity (χ = 3.0) polarizes the ring, increasing susceptibility to nucleophilic substitution at adjacent positions.

Physicochemical Properties

While exact data for 4-chloropyrimido[5,4-d]pyrimidine are unavailable, analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 54660-78-5) offer approximate benchmarks :

PropertyValueSource Compound
Molecular Weight129.548 g/mol4-Chloropyrimidin-5-amine
Melting Point110–116°C
Boiling Point253.8±20.0°C
LogP0.62
SolubilityLow in water, moderate in DMSO

The chlorine atom’s presence typically reduces aqueous solubility but enhances lipid membrane permeability, a critical factor in drug design .

Synthetic Methodologies

The synthesis of 4-chloropyrimido[5,4-d]pyrimidine derivatives can be inferred from tandem reactions and chlorination strategies applied to related systems.

Tandem Reaction Approach

Rocha et al. (2023) demonstrated that 3,4-dihydropyrimido[5,4-d]pyrimidines undergo Dimroth rearrangement in the presence of piperidine to form aromatic derivatives . Subsequent treatment with aldehydes under acidic conditions yields 4,8-disubstituted analogs. Introducing chlorine may involve:

  • Direct Chlorination: Electrophilic substitution using Cl2_2 or SO2_2Cl2_2 at position 4.

  • Pre-functionalized Intermediates: Starting with chlorinated pyrimidine precursors, as seen in the synthesis of 4-chloro-7H-pyrrolo[2,4-d]pyrimidine .

Patent-Based Optimization

A 2025 patent (US10738058B2) outlines a four-step synthesis for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, achieving >99.5% purity without chromatography . Key steps include:

  • Cyclization of ethyl 2-cyano-4,4-diethoxybutanoate.

  • Chlorination using POCl3_3 or PCl5_5.
    Adapting this route to pyrimido[5,4-d]pyrimidine could involve substituting the pyrrole ring with a second pyrimidine.

Mechanistic Insights and Reaction Dynamics

Dimroth Rearrangement

The rearrangement of 3,4-dihydropyrimido[5,4-d]pyrimidines to aromatic derivatives proceeds via a retro-aza-Michael addition, followed by ring re-closure . Piperidine catalyzes this process by deprotonating intermediates, as confirmed by 1^1H NMR studies . Chlorine’s electron-withdrawing effect may accelerate this step by stabilizing transition states.

Chlorination Kinetics

In pyrrolo[2,3-d]pyrimidine systems, chlorination with POCl3_3 at 80–100°C achieves >90% conversion within 2 hours . Similar conditions could be applied to pyrimido[5,4-d]pyrimidine, though ring strain and electronic effects may necessitate higher temperatures.

Industrial and Environmental Considerations

Green Chemistry Metrics

A patent-based route for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine boasts an E-factor of 8.2 (kg waste/kg product), outperforming earlier methods (E-factor >15) . Solvent recovery and catalyst reuse could further improve sustainability for pyrimido[5,4-d]pyrimidine derivatives.

Future Directions and Challenges

Targeted Drug Delivery

Conjugating 4-chloropyrimido[5,4-d]pyrimidine to fluorescein or nanoparticles may enhance tumor specificity, as demonstrated for equilibrative nucleoside transporter probes .

Computational Modeling

DFT studies could predict regioselectivity in chlorination and optimize reaction conditions. For example, Fukui indices may identify the most nucleophilic site for electrophilic attack .

Synthetic Biology

Engineered enzymes (e.g., halogenases) might enable biocatalytic chlorination, avoiding harsh reagents. This approach has succeeded in synthesizing chlorinated alkaloids .

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